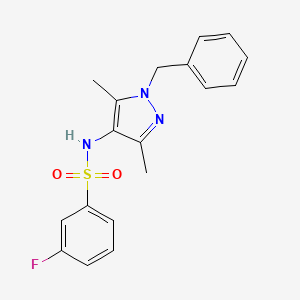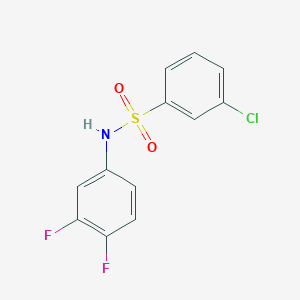![molecular formula C20H19Cl2N3OS B14931401 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14931401.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorobenzyl, phenoxyethyl, and prop-2-en-1-yl groups.
Métodos De Preparación
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the substituent groups. Common reagents used in the synthesis include dichlorobenzyl chloride, phenoxyethyl bromide, and allyl bromide. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under reflux conditions .
Análisis De Reacciones Químicas
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl or phenoxyethyl groups can be replaced by other nucleophiles.
Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux .
Aplicaciones Científicas De Investigación
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. The dichlorobenzyl and phenoxyethyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The prop-2-en-1-yl group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparación Con Compuestos Similares
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
2-((3,4-dichlorobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole: This compound has similar substituent groups but a different core structure, leading to different chemical and biological properties.
3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: This compound shares the triazole core and prop-2-en-1-yl group but has different substituents, resulting in unique applications and reactivity.
The uniqueness of this compound lies in its specific combination of substituent groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19Cl2N3OS |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(1-phenoxyethyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(14(2)26-16-7-5-4-6-8-16)23-24-20(25)27-13-15-9-10-17(21)18(22)12-15/h3-10,12,14H,1,11,13H2,2H3 |
Clave InChI |
IWGLPUOXYUHIEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN=C(N1CC=C)SCC2=CC(=C(C=C2)Cl)Cl)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14931318.png)




![3-[(2-Fluoro-5-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931357.png)

![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14931373.png)
![methyl [(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931376.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14931383.png)

![3-{[4-(Phenylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931390.png)

![N-(3-cyanothiophen-2-yl)-2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14931415.png)
